

# In silico toxicity prediction of 1-(4-chlorophenyl)-N-methylmethanamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 1-(4-chlorophenyl)-N-methylmethanamine

**Cat. No.:** B091550

[Get Quote](#)

An In-Depth Technical Guide to the In Silico Toxicity Prediction of **1-(4-chlorophenyl)-N-methylmethanamine**

## Abstract

This whitepaper provides a comprehensive in silico toxicological assessment of **1-(4-chlorophenyl)-N-methylmethanamine**. Utilizing a battery of computational models, we predict key toxicity endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization. This document outlines the methodologies employed for these predictions, presents the data in a structured format, and discusses the implications of these findings for drug development and chemical safety assessment. The workflows and decision-making processes are illustrated using detailed diagrams to enhance clarity for researchers, scientists, and drug development professionals.

## Introduction to 1-(4-chlorophenyl)-N-methylmethanamine

**1-(4-chlorophenyl)-N-methylmethanamine** is a substituted benzylamine derivative. Its chemical structure is characterized by a chlorophenyl group attached to a methylaminomethyl moiety. The presence of the chlorophenyl group, a common feature in various pharmacologically active compounds and industrial chemicals, raises interest in its potential toxicological profile. In silico toxicology offers a rapid, cost-effective, and ethically sound

approach to evaluate the potential hazards of such compounds early in the development pipeline.

Compound Details:

Identifier	Value
IUPAC Name	<b>1-(4-chlorophenyl)-N-methylmethanamine</b>
Molecular Formula	C8H10ClN
Molecular Weight	155.63 g/mol
Canonical SMILES	CNCC1=CC=C(C=C1)Cl

| InChI Key | NQJLHJINKMLVTA-UHFFFAOYSA-N |

## Principles of In Silico Toxicology

In silico toxicology leverages computational models to predict the toxic effects of chemicals. The primary methodologies employed in this guide include:

- Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicological endpoint. These models are built from large datasets of chemicals with known activities.
- Read-Across: This approach involves predicting the toxicity of a target chemical by using data from one or more structurally similar source chemicals. The underlying assumption is that structurally similar compounds will have similar toxicological properties.
- Expert Systems: These are rule-based systems that use a predefined set of structural alerts and toxicological knowledge to predict toxicity.

## Predicted Toxicological Profile

The following sections summarize the predicted toxicity endpoints for **1-(4-chlorophenyl)-N-methylmethanamine** based on a consensus of various in silico models.

## Mutagenicity

Mutagenicity, the capacity of a chemical to induce genetic mutations, is a critical endpoint. The Ames test is the most common in vitro assay for mutagenicity.

Model/Test	Prediction	Confidence
Bacterial Reverse Mutation Assay (Ames)	Negative	High
In silico Structural Alerts (e.g., Derek Nexus)	No alerts for mutagenicity	N/A

## Carcinogenicity

Carcinogenicity prediction is based on models trained on long-term animal studies.

Model	Prediction	Confidence
Rodent Carcinogenicity (Lifetime Bioassay)	Non-carcinogenic	Moderate
Carcinogenicity Potency Database (CPDB) Alert	No structural alerts	N/A

## Hepatotoxicity

Drug-induced liver injury (DILI) is a major concern in drug development.

Endpoint	Prediction	Confidence
DILI Concern	No concern	Moderate
Mitochondrial Toxicity	Low risk	High
Bile Salt Export Pump (BSEP) Inhibition	Low probability	High

## Skin Sensitization

Skin sensitization is an allergic reaction caused by skin contact with a chemical.

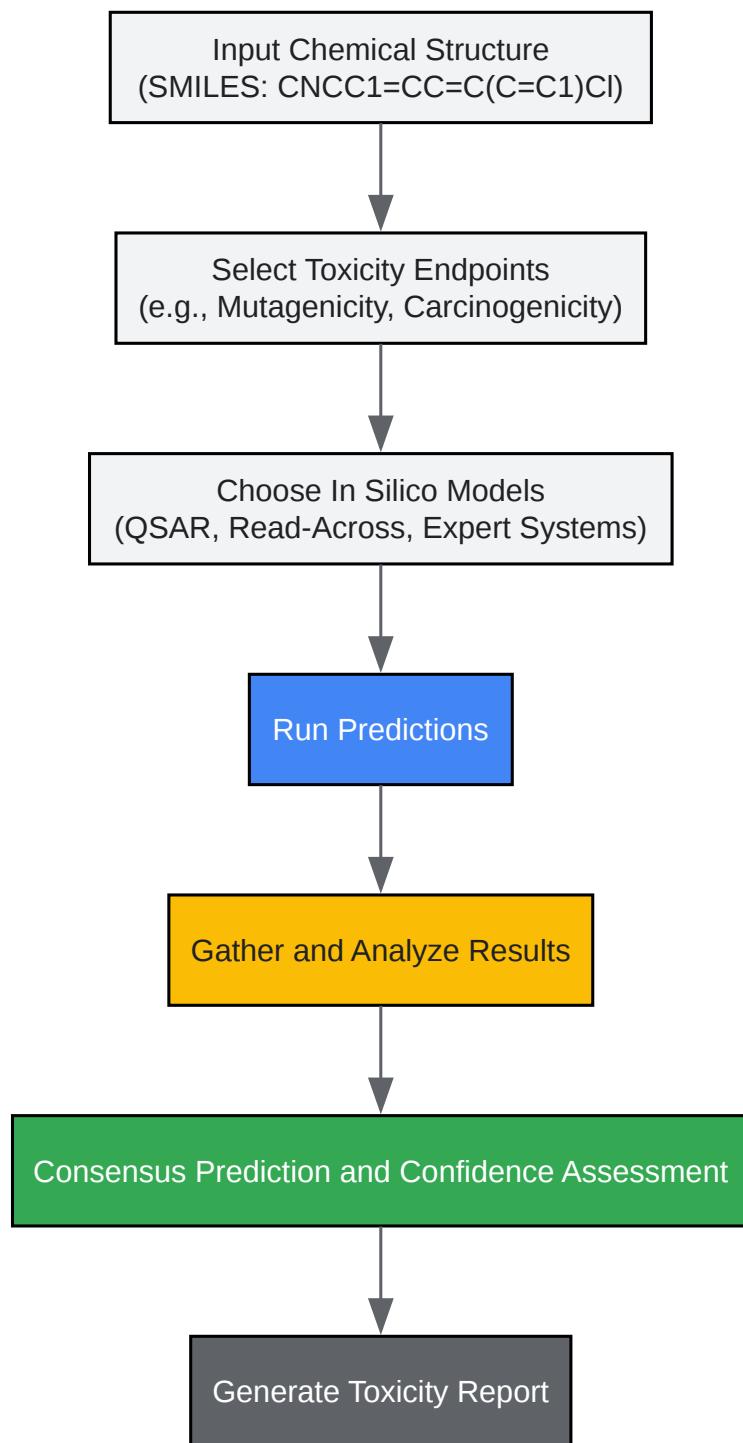
Model	Prediction	Confidence
DPRA (Direct Peptide Reactivity Assay) Model	Non-sensitizer	High
KeratinoSens™ Model	Non-sensitizer	Moderate

## Computational Methodologies (Protocols)

This section details the in silico protocols used to generate the toxicity predictions.

## General In Silico Toxicity Prediction Workflow

The overall workflow for the in silico toxicity assessment is depicted below. This process begins with defining the chemical structure and proceeds through model selection, prediction, and result interpretation.



[Click to download full resolution via product page](#)

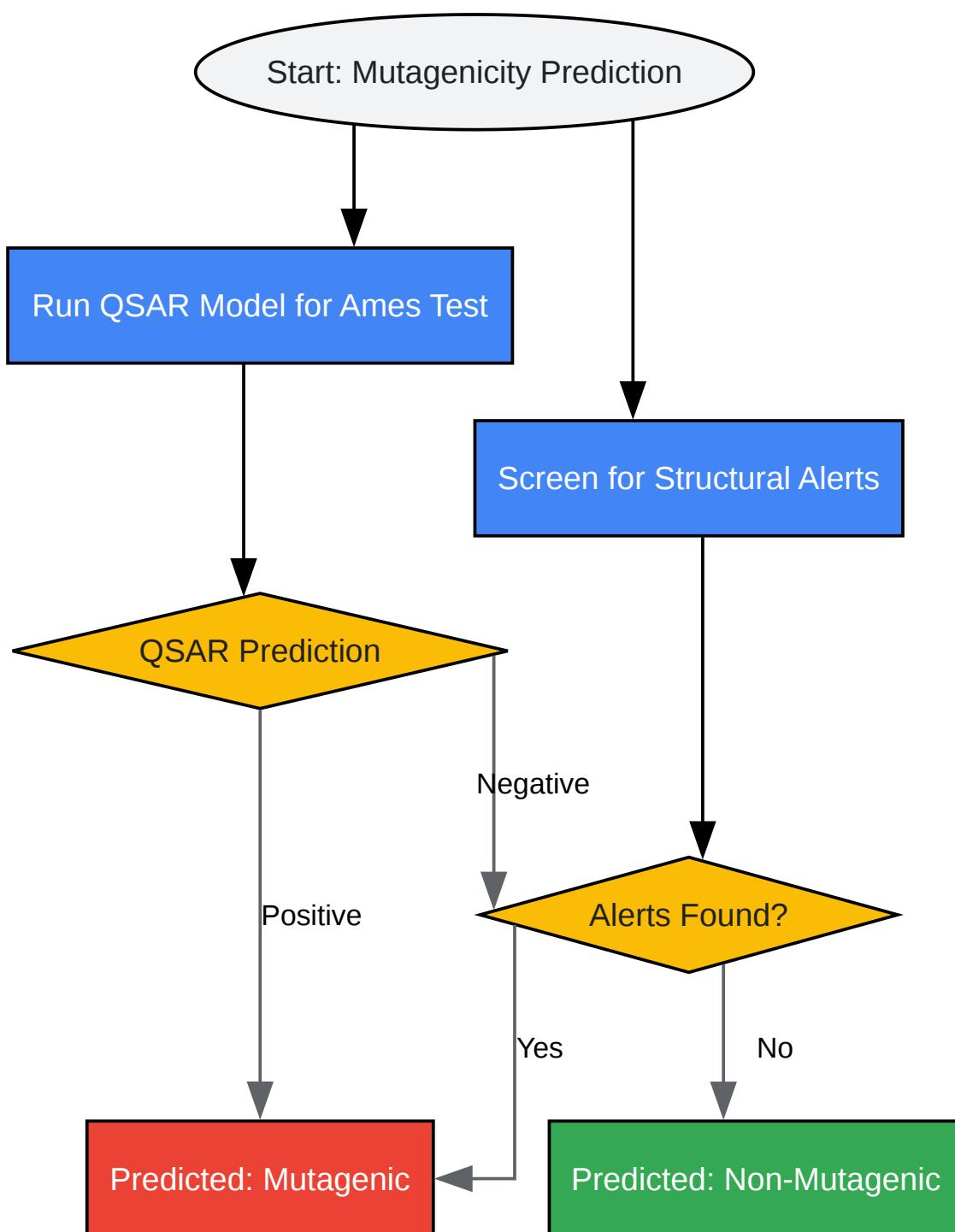
General workflow for in silico toxicity prediction.

## Mutagenicity Prediction Protocol

- Input: The canonical SMILES string of the compound is used as the input.

- Model 1 (QSAR): A validated QSAR model for Ames mutagenicity is employed. The model calculates physicochemical descriptors and fingerprints for the input molecule. These are then fed into the mathematical equation of the model to yield a probability of mutagenicity.
- Model 2 (Expert System): The chemical structure is screened against a database of known structural alerts for mutagenicity (e.g., aromatic nitro groups, N-nitroso compounds). The absence of such alerts provides evidence for a negative prediction.
- Consensus: The results from both models are combined. If both predict negative and the compound is within the applicability domain of the QSAR model, the final prediction is "Negative" with high confidence.

The decision-making logic for mutagenicity is illustrated in the following diagram:



[Click to download full resolution via product page](#)

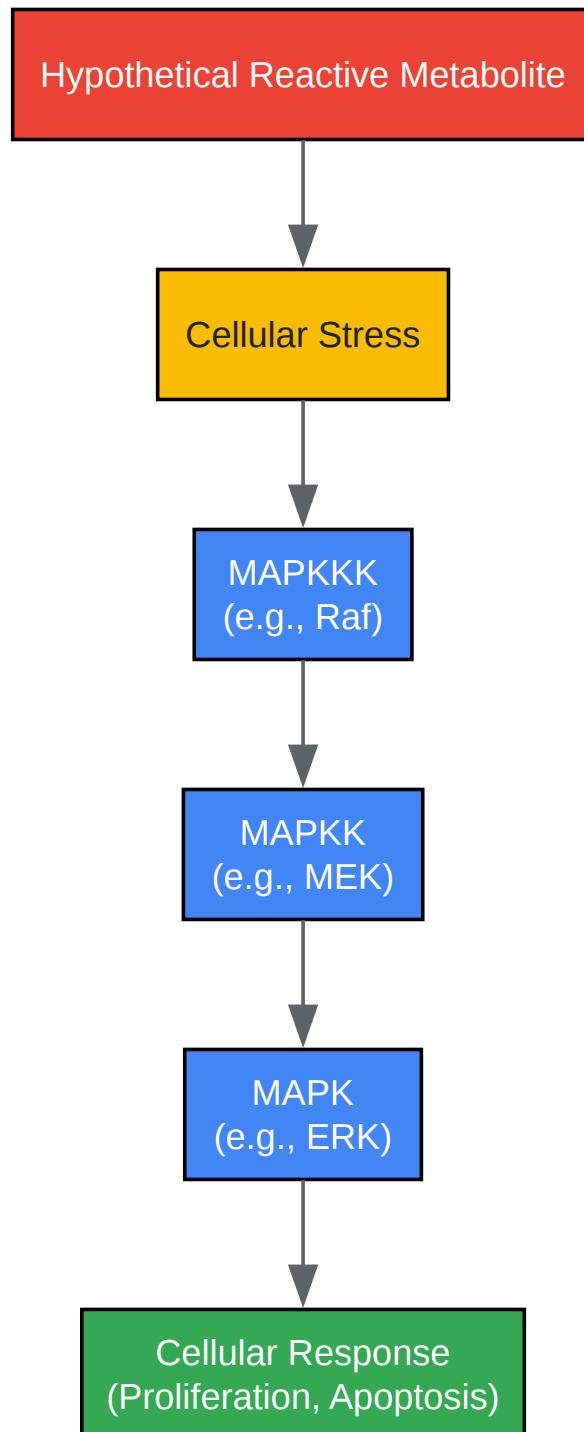
Decision tree for in silico mutagenicity prediction.

## Discussion and Interpretation

The in silico analysis of **1-(4-chlorophenyl)-N-methylmethanamine** suggests a favorable toxicological profile for the tested endpoints. The absence of mutagenicity and carcinogenicity alerts is a positive sign. The predicted lack of hepatotoxicity and skin sensitization further supports its potential for low toxicity.

It is crucial to acknowledge the limitations of in silico models. These predictions are not a substitute for experimental testing. The confidence in the predictions is dependent on the quality of the models and the similarity of the target compound to the training data. For **1-(4-chlorophenyl)-N-methylmethanamine**, the predictions are generally of high to moderate confidence, suggesting that the compound falls within the applicability domain of the models used.

A hypothetical signaling pathway that could be of interest for further investigation, should the compound show unexpected toxicity, is the MAPK/ERK pathway, which is involved in cell proliferation and survival.



[Click to download full resolution via product page](#)

Hypothetical MAPK/ERK signaling pathway.

## Conclusion

This in silico toxicological assessment of **1-(4-chlorophenyl)-N-methylmethanamine** indicates a low potential for mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization. The provided computational protocols and workflows offer a transparent and reproducible framework for the toxicological evaluation of this compound. While these findings are encouraging, they should be confirmed with targeted in vitro and in vivo studies as part of a comprehensive safety assessment. The use of in silico toxicology, as demonstrated here, is an invaluable tool in modern drug discovery and chemical safety, enabling the early identification and prioritization of compounds with favorable safety profiles.

- To cite this document: BenchChem. [In silico toxicity prediction of 1-(4-chlorophenyl)-N-methylmethanamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091550#in-silico-toxicity-prediction-of-1-4-chlorophenyl-n-methylmethanamine\]](https://www.benchchem.com/product/b091550#in-silico-toxicity-prediction-of-1-4-chlorophenyl-n-methylmethanamine)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)